molecular formula C17H24O4 B1247011 Octyl caffeate CAS No. 478392-41-5

Octyl caffeate

Cat. No.: B1247011
CAS No.: 478392-41-5
M. Wt: 292.4 g/mol
InChI Key: RXIINIWPQBLXAP-PKNBQFBNSA-N
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Description

Octyl caffeate is a lipophilic ester derived from caffeic acid, a naturally occurring phenolic compound found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl caffeate can be synthesized through the esterification of caffeic acid with octanol. This reaction typically involves the use of a catalyst, such as sulfuric acid or ionic liquids, to facilitate the esterification process . The reaction conditions often include heating the mixture to around 80-90°C for several hours to achieve a high yield of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Octyl caffeate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, caffeic acid, and various alkyl esters depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octyl caffeate has been extensively studied for its antioxidant properties, making it a valuable compound in various fields:

Mechanism of Action

Comparison with Similar Compounds

Octyl caffeate is unique among caffeic acid esters due to its balance of hydrophilic and lipophilic properties, making it effective in both aqueous and lipid environments. Similar compounds include:

These compounds share similar antioxidant activities but differ in their specific applications and effectiveness based on their chemical structures and solubility profiles.

Properties

IUPAC Name

octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIINIWPQBLXAP-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes caffeic acid n-octyl ester a promising candidate for anti-HCV therapy?

A1: Research suggests that caffeic acid n-octyl ester exhibits potent anti-HCV activity, particularly against genotype 1b, with an EC50 value of 1.0 µM. [] This means it effectively inhibits viral replication at low concentrations. Furthermore, this compound demonstrates synergy with established anti-HCV drugs like interferon-alpha 2b, daclatasvir, and VX-222, potentially enhancing their efficacy. [] This synergistic effect could lead to improved treatment options and potentially overcome resistance challenges.

Q2: How does the structure of caffeic acid n-octyl ester influence its anti-HCV activity?

A2: Studies analyzing the structure-activity relationship of caffeic acid phenethyl ester (CAPE) derivatives, including caffeic acid n-octyl ester, indicate that both the length of the n-alkyl side chain and the presence of the catechol moiety are crucial for anti-HCV activity. [] Specifically, the n-octyl side chain in caffeic acid n-octyl ester appears to contribute significantly to its potency compared to other derivatives.

Q3: Has caffeic acid n-octyl ester demonstrated activity against other types of cancer cells?

A3: While the provided research focuses on HCV, other studies highlight the potential of caffeic acid n-octyl ester and its analogs in cancer treatment. For instance, it exhibited antiproliferative activity against murine colon 26-L5 carcinoma cells and significantly reduced lung metastasis in an experimental model. [] These findings suggest broader anticancer potential, warranting further investigation.

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